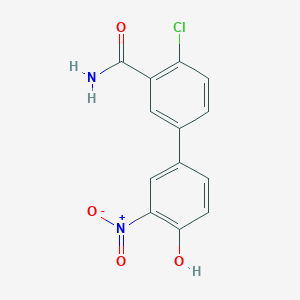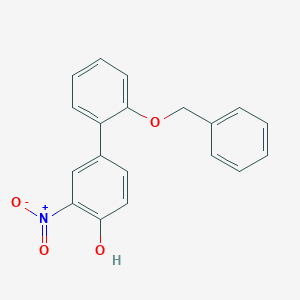
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% (4-DMSP-2-NP) is a chemical compound that has a wide range of applications in scientific research and has been studied for its potential use in medical applications. It is an organic compound that is composed of two nitro groups, one dimethyl sulfamoyl group, and one phenyl group. 4-DMSP-2-NP is a white, crystalline solid with a melting point of 130-132°C and a boiling point of 279°C. It is slightly soluble in water and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Mecanismo De Acción
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to be mediated by its ability to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low melting point, making it easy to handle and store. In addition, it is soluble in organic solvents, making it suitable for use in a variety of laboratory procedures. However, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not very soluble in water, making it unsuitable for use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%. These include further investigation into its mechanism of action, its potential use in medical applications, and its ability to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, further research is needed to understand the biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% and to determine its potential toxicity. Finally, further research is needed to develop new methods for synthesizing 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in order to make it more accessible for use in laboratory experiments.
Métodos De Síntesis
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-nitroaniline and dimethyl sulfate in the presence of a base, such as pyridine. This yields the intermediate 4-nitro-N,N-dimethylsulfamoylaniline. This intermediate is then reacted with paraformaldehyde in the presence of a base, such as sodium hydroxide, to yield 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%.
Aplicaciones Científicas De Investigación
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a substrate for the enzyme xanthine oxidase, which is involved in the oxidation of purines to uric acid. 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has also been studied for its potential use in the detection of nitric oxide, as well as its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been studied for its ability to inhibit the enzyme lipoxygenase, which is involved in the formation of leukotrienes.
Propiedades
IUPAC Name |
4-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)12-6-3-10(4-7-12)11-5-8-14(17)13(9-11)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUCYXGIQXSTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)





![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)

